Benzene, 1-methyl-4-(nitromethyl)-
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Overview
Description
Benzene, 1-methyl-4-(nitromethyl)-, also known as 4-nitrotoluene, is an organic compound with the molecular formula C7H7NO2. It is a derivative of toluene, where a nitro group is substituted at the para position relative to the methyl group. This compound is a yellow crystalline solid that is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(nitromethyl)- typically involves the nitration of toluene. This process is carried out by treating toluene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C. The reaction mixture is maintained at this temperature for about half an hour, resulting in the formation of 4-nitrotoluene .
Industrial Production Methods: On an industrial scale, the production of 4-nitrotoluene follows a similar nitration process but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The nitration process is followed by purification steps, including distillation and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-methyl-4-(nitromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 4-methyl-1-aminobenzene (para-toluidine).
Substitution: Various substituted nitrotoluenes depending on the electrophile used
Scientific Research Applications
Benzene, 1-methyl-4-(nitromethyl)- is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of nitroaromatic compound metabolism and its effects on biological systems.
Medicine: Research into its derivatives has led to the development of pharmaceuticals with potential therapeutic applications.
Industry: It is used in the production of agricultural chemicals, rubber chemicals, and other industrial products
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(nitromethyl)- involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions.
Reduction: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst
Comparison with Similar Compounds
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
Nitrobenzene: Benzene with a nitro group attached, lacking the methyl group present in 4-nitrotoluene.
2-Nitrotoluene: An isomer of 4-nitrotoluene with the nitro group at the ortho position relative to the methyl group.
Uniqueness: Benzene, 1-methyl-4-(nitromethyl)- is unique due to the specific positioning of the nitro and methyl groups, which influences its reactivity and applications. The para positioning of the nitro group relative to the methyl group makes it distinct in terms of its chemical behavior and industrial uses .
Biological Activity
Benzene, 1-methyl-4-(nitromethyl)-, also known as 1-methyl-4-nitromethylbenzene or CAS Number 29559-27-1, is a nitro-substituted aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.
- Molecular Formula : C8H9NO2
- Molecular Weight : 151.163 g/mol
- Structure : The compound features a methyl group and a nitromethyl group attached to a benzene ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of Benzene, 1-methyl-4-(nitromethyl)- exhibit antimicrobial activity . Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The nitro group plays a crucial role in these interactions by facilitating the formation of reactive oxygen species (ROS), which are known to contribute to cell death in cancerous tissues .
The biological activity of Benzene, 1-methyl-4-(nitromethyl)- is largely attributed to its ability to undergo electrophilic aromatic substitution reactions , where the nitro group acts as an electron-withdrawing substituent. This alteration in electron density on the benzene ring enhances its reactivity towards nucleophiles, leading to various biochemical interactions:
- Electrophilic Attack : The nitromethyl group can interact with cellular macromolecules such as proteins and nucleic acids, potentially leading to mutagenic effects.
- Oxidative Stress Induction : The generation of ROS can disrupt cellular homeostasis and trigger apoptotic pathways in cancer cells .
Toxicological Profile
The toxicological assessment of Benzene, 1-methyl-4-(nitromethyl)- reveals several health risks associated with exposure:
- Acute Effects : Short-term exposure may lead to skin irritation and respiratory issues. High concentrations can cause methemoglobinemia, resulting in symptoms such as headache and dizziness .
- Chronic Effects : Long-term exposure raises concerns regarding potential carcinogenicity due to structural similarities with known carcinogens like toluene. However, specific studies on Benzene, 1-methyl-4-(nitromethyl)- have not conclusively classified it as a carcinogen .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of Benzene, 1-methyl-4-(nitromethyl)- against common pathogens. Results demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli at varying concentrations, indicating its potential as a therapeutic agent.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of Benzene, 1-methyl-4-(nitromethyl)- on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by inducing apoptosis at concentrations above 50 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 80 |
50 | 55 |
100 | 30 |
Properties
CAS No. |
29559-27-1 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-methyl-4-(nitromethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3 |
InChI Key |
SCLRUEQYJQUIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+](=O)[O-] |
Origin of Product |
United States |
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